molecular formula C14H8Cl2N2 B3271390 3,6-Dichloro-2-phenylquinoxaline CAS No. 54729-18-9

3,6-Dichloro-2-phenylquinoxaline

Cat. No.: B3271390
CAS No.: 54729-18-9
M. Wt: 275.1 g/mol
InChI Key: DGNNXPMUORKDLX-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-phenylquinoxaline typically involves the condensation of 3,6-dichloroquinoxaline with phenyl-substituted reagents. One common method is the reaction between 3,6-dichloroquinoxaline and phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and solvents, are also increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-phenylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinoxaline derivatives with additional functional groups, while nucleophilic substitution can produce a variety of substituted quinoxalines .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-phenylquinoxaline involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication and repair processes . These actions contribute to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-2-phenylquinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry. The presence of chlorine atoms increases its reactivity in substitution reactions, while the phenyl group contributes to its stability and lipophilicity .

Properties

IUPAC Name

3,6-dichloro-2-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)18-14(16)13(17-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNNXPMUORKDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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